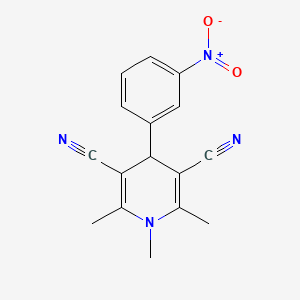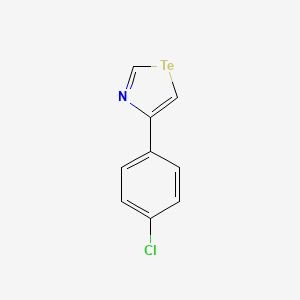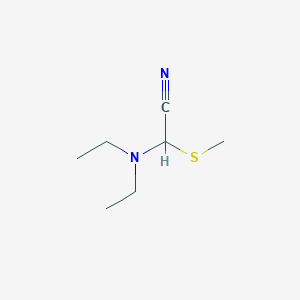![molecular formula C13H18O2S2Si B14311458 Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl- CAS No. 114397-25-0](/img/structure/B14311458.png)
Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl- is a complex organosilicon compound It features a silane core bonded to a thienyl group, which is further substituted with a phenylthio group and a dioxido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl- typically involves multi-step organic synthesis. The process begins with the preparation of the thienyl core, followed by the introduction of the phenylthio and dioxido groups. The final step involves the attachment of the silane moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Optimization of reaction conditions and the use of efficient catalysts are essential for cost-effective production.
化学反应分析
Types of Reactions
Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxido group to a hydroxyl group.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.
科学研究应用
Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organosilicon compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用机制
The mechanism of action of Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl- involves its interaction with specific molecular targets. The phenylthio and dioxido groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The silane core provides stability and enhances the compound’s overall properties.
相似化合物的比较
Similar Compounds
Silane, [2,5-dihydro-1,1-dioxido-3-thienyl]trimethyl-: Lacks the phenylthio group, resulting in different chemical properties.
Silane, [2,5-dihydro-4-(phenylthio)-3-thienyl]trimethyl-: Lacks the dioxido group, affecting its reactivity and applications.
Uniqueness
Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl- is unique due to the presence of both the phenylthio and dioxido groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
114397-25-0 |
|---|---|
分子式 |
C13H18O2S2Si |
分子量 |
298.5 g/mol |
IUPAC 名称 |
(1,1-dioxo-4-phenylsulfanyl-2,5-dihydrothiophen-3-yl)-trimethylsilane |
InChI |
InChI=1S/C13H18O2S2Si/c1-18(2,3)13-10-17(14,15)9-12(13)16-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI 键 |
AMCDDXXPFCPNBV-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(CS(=O)(=O)C1)SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
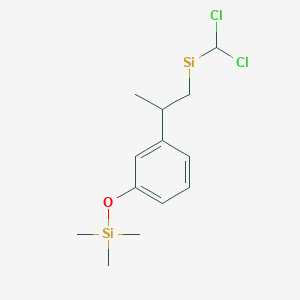

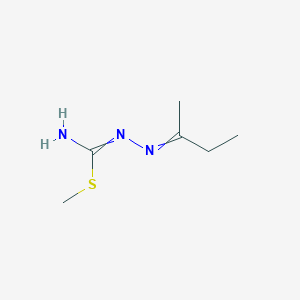
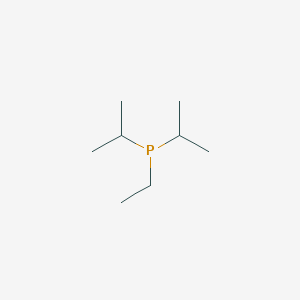
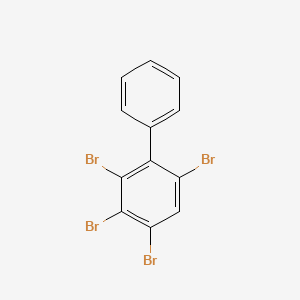
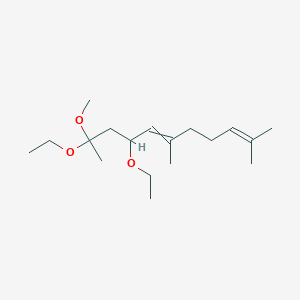
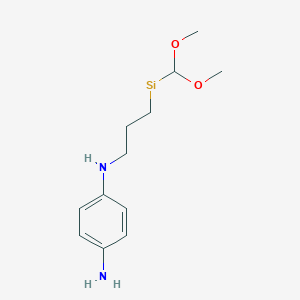
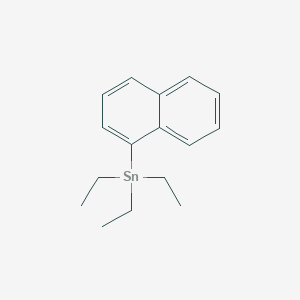
![Methyl [(prop-2-yn-1-yl)sulfanyl]acetate](/img/structure/B14311409.png)
